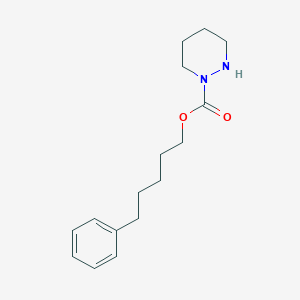
5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include phenylpentyl bromide and tetrahydropyridazine-1(2H)-carboxylic acid.
Nucleophilic Substitution Reaction: Phenylpentyl bromide undergoes a nucleophilic substitution reaction with tetrahydropyridazine-1(2H)-carboxylic acid in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in the development of new drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry research.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate: A closely related compound with similar structural features.
Phenylpentyl pyridazine-1(2H)-carboxylate: Another similar compound with a pyridazine ring.
Uniqueness
5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
648958-36-5 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
5-phenylpentyl diazinane-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c19-16(18-13-7-6-12-17-18)20-14-8-2-5-11-15-9-3-1-4-10-15/h1,3-4,9-10,17H,2,5-8,11-14H2 |
InChI Key |
VPRHWPRSMBPZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(NC1)C(=O)OCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















